

how to improve resolution of small DNA fragments in TAE

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Technical Support Center: Electrophoresis

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the electrophoretic separation of small DNA fragments (less than 1,000 base pairs) in agarose gels.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of my small DNA fragments poor in TAE buffer?

TAE (Tris-acetate-EDTA) buffer has a lower buffering capacity compared to TBE (Tris-borate-EDTA) buffer.^{[1][2]} During longer electrophoresis runs, which are often necessary for resolving small fragments, the buffer can become exhausted, leading to a pH shift, heat generation, and consequently, fuzzy or distorted DNA bands.^[1] For separating small DNA fragments, especially those below 2 kb, TBE buffer generally provides sharper bands and higher resolution.^{[3][4][5][6]}

Q2: Should I use TAE or TBE buffer for separating small DNA fragments?

For optimal resolution of DNA fragments smaller than 1,500 bp, TBE buffer is the recommended choice.^[2] The borate ions in TBE create a more complex matrix within the agarose gel, which leads to smaller pore sizes.^[4] This enhances the separation of small DNA molecules and reduces band diffusion, resulting in sharper bands.^{[4][7]} While TAE is excellent for resolving larger DNA fragments (>2 kb) and is preferable if the DNA will be used in

downstream enzymatic reactions (as borate can inhibit enzymes like ligase), TBE provides superior resolution for smaller fragments.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Q3: I need to use TAE buffer for my experiment. How can I improve the resolution of small DNA fragments?

If you must use TAE buffer, you can optimize your protocol to enhance the resolution of small DNA fragments:

- **Increase Agarose Concentration:** Use a higher percentage of agarose (2% to 3%) to decrease the pore size of the gel matrix, which will better resolve small fragments.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Reduce Voltage:** Apply a lower voltage, typically between 4–10 V/cm (measured as the distance between electrodes).[\[11\]](#) Lowering the voltage minimizes heat generation and reduces the mobility of small DNA, which can prevent band broadening caused by diffusion.[\[11\]](#)
- **Run the Gel at a Low Temperature:** Running the gel in a cold room or placing the electrophoresis tank in an ice bath can help dissipate heat, maintaining the integrity of the buffer and the gel for sharper bands.
- **Use Fresh Buffer:** Since TAE has a lower buffering capacity, always use freshly prepared buffer for both the gel and the running tank.[\[5\]](#) Avoid re-using TAE buffer, especially for long runs.

Q4: What is the optimal agarose concentration for resolving very small DNA fragments?

The concentration of agarose is critical for determining the pore size of the gel and, therefore, the resolution of DNA fragments. For small DNA fragments, a higher concentration is necessary.

- For fragments between 200 and 1,000 bp, a 2% agarose gel is recommended.[\[9\]](#)[\[10\]](#)[\[12\]](#)
- For very small fragments (below 200 bp), concentrations up to 3% can be used, although polyacrylamide gel electrophoresis (PAGE) is often more appropriate for such high-resolution separations.[\[9\]](#)[\[10\]](#)

Q5: What are the recommended voltage and run time settings for small DNA fragments?

To maximize the resolution of small DNA fragments, a lower voltage and potentially a longer run time are preferable.

- **Voltage:** A voltage of 4–10 V/cm is recommended.[\[11\]](#) High voltages can cause the gel to overheat, leading to band streaking and poor resolution.[\[11\]](#) Conversely, a voltage that is too low can increase run time and allow smaller bands to broaden due to diffusion.[\[11\]](#)
- **Run Time:** The run time will depend on the gel size, agarose concentration, and applied voltage. It is best to monitor the migration of the loading dye (e.g., bromophenol blue, which co-migrates with ~300 bp fragments in a 1% gel) and stop the electrophoresis when the dye front has migrated approximately 75-80% of the gel length.

Data Summary Table

Parameter	Recommendation for Small DNA Fragments (<1 kb)	Rationale
Buffer Choice	1x TBE is highly recommended. [3] [5] [13]	TBE has a higher buffering capacity, produces smaller gel pores, and yields sharper bands for small DNA. [2] [4]
If TAE must be used, use fresh 1x TAE.	TAE is better for enzymatic applications post-separation but has lower buffering capacity. [1] [6]	
Agarose Concentration	2.0% to 3.0%	Creates smaller pores in the gel matrix, which improves the sieving of small molecules. [8] [9] [10]
Running Voltage	4–10 V/cm (distance between electrodes) [11]	Lower voltage minimizes heat, prevents band distortion, and reduces diffusion of small bands. [11]
Run Time	Variable; monitor loading dye migration	Adequate time is needed for separation, but excessive time can increase diffusion. Stop when dye is 75-80% down the gel.

Experimental Protocols

Protocol 1: Preparation of a High-Resolution 2.5% Agarose Gel

- Measure Agarose: For a 100 mL gel, weigh out 2.5 g of high-quality molecular biology grade agarose.

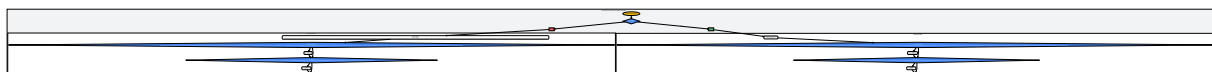
- **Add Buffer:** Add the agarose powder to a 250 mL or 500 mL flask and pour in 100 mL of 1x TBE buffer (or 1x TAE if required). Swirl to mix.
- **Dissolve Agarose:** Heat the mixture in a microwave until the agarose is completely dissolved. Swirl the flask carefully every 30-45 seconds to prevent boiling over and ensure even mixing. The solution should be clear and free of visible particles.
- **Cool the Solution:** Let the agarose solution cool to approximately 55-60°C. This is crucial before adding any DNA stain and before pouring the gel.
- **Add DNA Stain:** Add an appropriate amount of a fluorescent DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL) to the cooled agarose solution and swirl gently to mix.
- **Pour the Gel:** Place the gel casting tray into the electrophoresis tank or a dedicated casting apparatus. Insert the well comb. Pour the molten agarose into the tray, ensuring there are no air bubbles.
- **Solidify:** Allow the gel to solidify completely at room temperature for at least 30-45 minutes. The gel will become firm and opaque.
- **Prepare for Loading:** Once solidified, carefully remove the comb and place the casting tray into the electrophoresis tank. Add enough 1x running buffer (the same type used to make the gel) to submerge the gel by 3-5 mm.[\[14\]](#)

Protocol 2: Electrophoresis and Visualization

- **Prepare Samples:** Mix your DNA samples with a 6x loading dye in a 5:1 ratio (e.g., 10 µL sample + 2 µL dye).
- **Load Samples:** Carefully load the prepared DNA samples and a suitable DNA ladder for small fragments into the wells of the solidified gel.
- **Run Electrophoresis:** Connect the electrophoresis tank to a power supply, ensuring the electrodes are correctly oriented (DNA will migrate from the negative cathode to the positive anode). Apply a constant voltage of 4-10 V/cm.[\[11\]](#)

- **Monitor Migration:** Monitor the progress of the run by observing the migration of the loading dye. Stop the electrophoresis before the dye front runs off the end of the gel.
- **Visualize DNA:** Carefully transfer the gel to a UV transilluminator or a gel imaging system with the appropriate filter for your chosen DNA stain. Document the results by capturing an image.

Troubleshooting Workflow



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